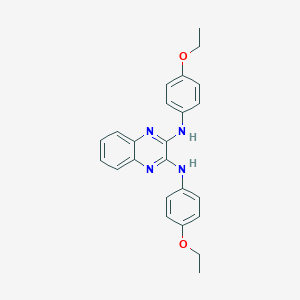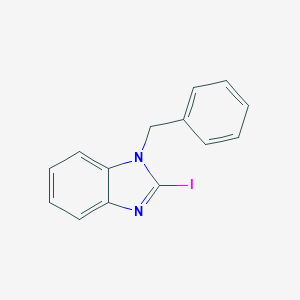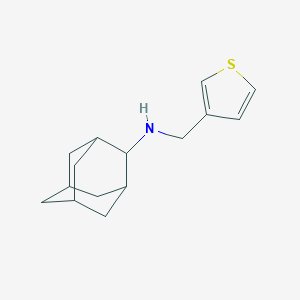![molecular formula C16H17NO3 B275818 N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-methylamine](/img/structure/B275818.png)
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-methylamine, commonly known as MDMA, is a psychoactive drug that is widely used for recreational purposes. However, in recent years, scientific research has shown that MDMA has potential therapeutic applications in the treatment of various mental health disorders.
Mecanismo De Acción
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of pleasure, empathy, and sociability. However, MDMA also has neurotoxic effects on serotonin neurons, which can lead to long-term changes in brain function and behavior.
Biochemical and Physiological Effects:
MDMA has a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin, which can affect mood and behavior. MDMA can also cause dehydration and electrolyte imbalances, which can be dangerous in certain contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages for use in lab experiments, including its ability to enhance social bonding and communication, which can be useful in studying social behavior. However, MDMA also has several limitations, including its neurotoxic effects on serotonin neurons, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on MDMA, including further clinical trials to investigate its therapeutic potential in the treatment of mental health disorders. There is also a need for research on the long-term effects of MDMA use, particularly in heavy users. Additionally, there is potential for the development of new compounds that have similar therapeutic effects to MDMA but with fewer side effects.
Métodos De Síntesis
MDMA is synthesized from safrole, a naturally occurring compound found in sassafras oil. The synthesis involves several steps, including isomerization, reduction, and reductive amination. The final product is a white crystalline powder that is usually taken orally in the form of a tablet or capsule.
Aplicaciones Científicas De Investigación
MDMA has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders, including PTSD, anxiety, and depression. Clinical trials have shown that MDMA-assisted psychotherapy can significantly improve symptoms in patients with treatment-resistant PTSD. MDMA has also been shown to enhance empathy, social bonding, and communication, which could be beneficial in couples therapy and other interpersonal contexts.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C16H17NO3/c1-17-9-12-2-5-14(6-3-12)18-10-13-4-7-15-16(8-13)20-11-19-15/h2-8,17H,9-11H2,1H3 |
Clave InChI |
XZHGGBAGGGVVQX-UHFFFAOYSA-N |
SMILES |
CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)




![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)
![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)

![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)

![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)